molecular formula C15H18N4O4 B11151997 N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]norvaline

N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]norvaline

Cat. No.: B11151997
M. Wt: 318.33 g/mol
InChI Key: MQPDOBWHEPPDPH-UHFFFAOYSA-N
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Description

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is a synthetic organic compound that belongs to the class of benzotriazines Benzotriazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core is synthesized by reacting an appropriate aromatic amine with nitrous acid to form a diazonium salt, which is then cyclized to form the benzotriazine ring.

    Attachment of the Propanamide Group: The benzotriazine core is then reacted with a suitable propanamide derivative under acidic or basic conditions to attach the propanamide group.

    Formation of the Pentanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in disease progression or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazine derivative with similar structural features.

    4-Oxo-3,4-dihydro-1,2,3-benzotriazine: A closely related compound with a similar core structure.

Uniqueness

2-[3-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is unique due to the presence of the propanamide and pentanoic acid moieties, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for therapeutic applications compared to other benzotriazine derivatives.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C15H18N4O4/c1-2-5-12(15(22)23)16-13(20)8-9-19-14(21)10-6-3-4-7-11(10)17-18-19/h3-4,6-7,12H,2,5,8-9H2,1H3,(H,16,20)(H,22,23)

InChI Key

MQPDOBWHEPPDPH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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